molecular formula C22H19ClN4O4S B2690353 7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1030110-24-7

7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2690353
CAS No.: 1030110-24-7
M. Wt: 470.93
InChI Key: LRPQXZBJTUSHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring, a butyl side chain, and a thioether-linked 3-(3-chlorophenyl)-1,2,4-oxadiazole substituent. The oxadiazole moiety often serves as a bioisostere for ester or amide groups, enhancing metabolic stability, while the thioether linkage may influence solubility and binding affinity .

Properties

IUPAC Name

7-butyl-6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4S/c1-2-3-7-27-21(28)15-9-17-18(30-12-29-17)10-16(15)24-22(27)32-11-19-25-20(26-31-19)13-5-4-6-14(23)8-13/h4-6,8-10H,2-3,7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPQXZBJTUSHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
IUPAC Name This compound
CAS Number 1030110-24-7
Molecular Formula C22H19ClN4O4S
Molecular Weight 470.9 g/mol

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds with oxadiazole moieties can inhibit the growth of Mycobacterium tuberculosis (Mtb) with varying degrees of effectiveness. The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to cell death or inhibition of growth. In vitro studies have reported high inhibition percentages against Mtb strains, suggesting potential as an anti-tubercular agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can act as a competitive inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : The quinazolinone core may interact with neurotransmitter receptors, influencing neurological pathways. Some studies suggest that compounds in this class can modulate the activity of muscarinic receptors, which are implicated in cognitive functions and memory .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Antitubercular Activity : A study highlighted that a related oxadiazole compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against wild-type Mtb strains . The structural similarities suggest that this compound may possess comparable efficacy.
  • Neuropharmacological Effects : Research on related quinazoline derivatives has shown their potential as positive allosteric modulators of AMPA receptors, indicating a role in enhancing synaptic transmission without the excitotoxicity associated with direct agonists .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of the compound and its derivatives:

Activity TypeObserved EffectReference
Antimicrobial High inhibition against Mtb
Neuropharmacological Modulation of neurotransmitter receptors
Enzyme Interaction Potential enzyme inhibitionGeneral consensus in literature

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing quinazoline scaffolds exhibit significant anticancer properties. The incorporation of oxadiazole moieties can enhance the bioactivity of these compounds. Studies have shown that derivatives of quinazoline can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been documented to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This inhibition may lead to reduced inflammation and pain relief in various conditions .

Antimicrobial Effects
The presence of the chlorophenyl group and oxadiazole ring in the structure suggests potential antimicrobial properties. Compounds with similar configurations have demonstrated efficacy against various bacterial strains, making them candidates for antibiotic development .

Biological Research

Drug Development
7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one can serve as a lead compound in drug discovery processes. Its unique structure allows for modifications that could optimize its pharmacokinetic and pharmacodynamic profiles. High-throughput screening of similar compounds has led to the identification of new therapeutic agents targeting various diseases .

Mechanistic Studies
This compound can be utilized in mechanistic studies to understand the pathways involved in its biological activities. By investigating how it interacts with specific cellular targets, researchers can elucidate the molecular mechanisms underlying its effects on cancer cells or inflammatory processes .

Material Science

Synthesis of Novel Materials
The unique chemical structure of this compound can be explored for the development of new materials with specific properties. For instance, its potential use as a precursor in synthesizing polymers or other advanced materials could lead to innovations in fields such as electronics or nanotechnology .

Data Table: Comparative Analysis of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnticancer activity; Anti-inflammatory effects ,
Biological ResearchDrug development; Mechanistic insights,
Material ScienceSynthesis of novel materials; Advanced applications ,

Case Studies

Case Study 1: Anticancer Activity
A study focusing on quinazoline derivatives demonstrated that modifications to the oxadiazole moiety significantly increased cytotoxicity against various cancer cell lines. The results indicated that compounds similar to this compound could serve as promising candidates for further development in cancer therapeutics.

Case Study 2: Antimicrobial Properties
Research conducted on oxadiazole-containing compounds showed promising results against resistant bacterial strains. The findings suggest that this compound may also contribute to combating antibiotic resistance through its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Quinazolinone Derivatives

Quinazolinones are well-studied for their role in drug discovery. For example:

  • Gefitinib : A tyrosine kinase inhibitor containing a quinazoline core. Unlike the target compound, Gefitinib lacks oxadiazole and dioxolo groups but shares the ability to interact with ATP-binding pockets .
  • Rutaceae Alkaloids: Natural quinazolinones with antimicrobial properties. These lack synthetic substituents like the butyl or chlorophenyl groups in the target compound, highlighting differences in bioavailability and target specificity .

B. Oxadiazole-Containing Compounds

1,2,4-Oxadiazoles are valued for their metabolic stability. Examples include:

  • Ataluren: Used in treating genetic disorders, it features a dichlorophenyl-oxadiazole group but lacks the quinazolinone core. The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions compared to non-halogenated analogs .
  • Antimicrobial Oxadiazoles : Compounds like 5-(4-nitrophenyl)-1,2,4-oxadiazole show activity against bacterial pathogens. The thioether linkage in the target compound could modulate cell permeability compared to ether or methylene linkages .

C. Dioxolo-Fused Heterocycles

The [1,3]dioxolo group is common in bioactive molecules:

  • Piperine Derivatives: These often include dioxolo rings to enhance solubility. The fused dioxolo in the target compound may similarly improve pharmacokinetics compared to non-fused analogs .

Data Tables: Key Properties of Structural Analogs

Compound Class Example Compound Molecular Weight (g/mol) Key Substituents Reported Activity
Quinazolinones Gefitinib 446.90 Quinazoline, morpholino Anticancer (EGFR inhibitor)
1,2,4-Oxadiazoles Ataluren 284.09 3,5-Dichlorophenyl, oxadiazole Genetic disorder therapy
Dioxolo-Fused Heterocycles Piperine 285.34 Dioxolo, piperidine Bioavailability enhancer

Note: Data is illustrative and based on general knowledge; specific properties of the target compound are unavailable in the provided evidence.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical intermediates are involved?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key intermediates include the 1,3,4-oxadiazole moiety and the quinazolinone core. For example, heterocyclic rings like oxadiazoles can be synthesized via cyclization of thiosemicarbazides or hydrazides under acidic conditions . The quinazolinone scaffold may be constructed using anthranilic acid derivatives, followed by alkylation or thioether formation. Reaction monitoring via TLC and purification by recrystallization (e.g., using methanol or ethyl acetate) are critical for isolating intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) is essential for confirming hydrogen and carbon environments, particularly the butyl chain’s methylene protons and the oxadiazole’s aromatic signals .
  • IR spectroscopy identifies functional groups like C=S (thioether, ~600–700 cm⁻¹) and C-O-C (dioxolane, ~1200 cm⁻¹) .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns, especially for sulfur-containing moieties .

Q. How can researchers ensure purity and reproducibility during synthesis?

Use heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) to enhance reaction efficiency and reduce byproducts . Purification methods like column chromatography (silica gel) or recrystallization in solvents such as hot ethanol or water/acetone mixtures are recommended. Purity should be confirmed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) can arise from tautomerism or dynamic stereochemistry. Solutions include:

  • Variable-temperature NMR to detect tautomeric equilibria (e.g., thione-thiol shifts in thiadiazoles) .
  • Computational modeling (DFT or molecular docking) to predict chemical shifts and compare with experimental data .
  • X-ray crystallography for unambiguous confirmation of solid-state structures .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance solubility of intermediates and reduce side reactions .
  • Catalyst screening : Test Lewis acids (e.g., TiCl₄) for cyclization steps, as seen in tetrazole syntheses .
  • Temperature control : Maintain 70–80°C for exothermic reactions (e.g., thioether formation) to prevent decomposition .
  • Scale-up adjustments : Replace batch processes with flow chemistry for high-throughput synthesis .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Bioisosteric replacement : Substitute the 3-chlorophenyl group with fluorophenyl or nitrophenyl analogs to assess electronic effects on activity .
  • Fragment-based design : Modify the dioxolane ring to dioxane or furan derivatives and evaluate pharmacokinetic properties (e.g., logP via shake-flask method) .
  • Enzymatic assays : Test inhibitory activity against target enzymes (e.g., ATX or kinases) using fluorescence-based assays (Amplex Red) .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and negative controls (e.g., DMSO vehicle) .
  • Validate solubility : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Statistical analysis : Apply ANOVA or Tukey’s test to compare replicate experiments and identify outliers .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing the 1,2,4-oxadiazole moiety, and how are they mitigated?

  • Byproduct formation : Use excess nitrile or carbodiimide to drive cyclization to completion .
  • Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and anhydrous solvents .

Q. How to troubleshoot low yields in thioether linkage formation?

  • Activation of leaving groups : Replace chloride with bromide in alkylating agents (e.g., (3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl bromide) .
  • Base optimization : Use K₂CO₃ instead of NaHCO₃ to enhance nucleophilicity of thiol intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.